Cas no 898754-87-5 (2'-Azetidinomethyl-2,4-dimethylbenzophenone)

2'-Azetidinomethyl-2,4-dimethylbenzophenone structure
898754-87-5 structure
Product Name:2'-Azetidinomethyl-2,4-dimethylbenzophenone
CAS No:898754-87-5
MF:C19H21NO
MW:279.376145124435
CID:1946467
PubChem ID:24725312
Update Time:2025-07-15

2'-Azetidinomethyl-2,4-dimethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
    • CTK5G3940
    • AG-H-63731
    • 2'-Azetidinomethyl-2,4-dimethylbenzophenone
    • 2'-AZETIDIN-1-YLMETHYL-2,4-DIMETHYLBENZOPHENONE
    • DTXSID30643707
    • (2-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone
    • 898754-87-5
    • AKOS016020707
    • 1-{[2-(2,4-DIMETHYLBENZOYL)PHENYL]METHYL}AZETIDINE
    • SB51067
    • {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
    • MDL: MFCD03842595
    • Inchi: 1S/C19H21NO/c1-14-8-9-17(15(2)12-14)19(21)18-7-4-3-6-16(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
    • InChI Key: NVSIBHYHWIAVNB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1C)C1=CC=CC=C1CN1CCC1

Computed Properties

  • Exact Mass: 279.16200
  • Monoisotopic Mass: 279.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.113
  • Boiling Point: 422.9°C at 760 mmHg
  • Flash Point: 158.1°C
  • Refractive Index: 1.601
  • PSA: 20.31000
  • LogP: 3.67800

2'-Azetidinomethyl-2,4-dimethylbenzophenone Pricemore >>

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2'-Azetidinomethyl-2,4-dimethylbenzophenone Related Literature

Additional information on 2'-Azetidinomethyl-2,4-dimethylbenzophenone

Introduction to 2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS No. 898754-87-5)

2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS No. 898754-87-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive azetidine and benzophenone moieties, which confer it with a range of interesting properties and potential applications.

The chemical structure of 2'-Azetidinomethyl-2,4-dimethylbenzophenone consists of a benzophenone core with two methyl groups at the 2 and 4 positions, and an azetidine ring attached to the 2' position. The azetidine ring is a four-membered heterocyclic compound containing one nitrogen atom, which imparts unique reactivity and stability to the molecule. The combination of these structural elements results in a compound with high chemical stability and a variety of functional groups that can be exploited for synthetic transformations.

In recent years, 2'-Azetidinomethyl-2,4-dimethylbenzophenone has been the subject of extensive research due to its potential applications in pharmaceutical development. One of the key areas of interest is its use as an intermediate in the synthesis of novel drugs. The azetidine moiety is particularly valuable in this context because it can serve as a bioisostere for other nitrogen-containing heterocycles, such as piperidine and morpholine. This property allows for the design of compounds with improved pharmacokinetic profiles and reduced toxicity.

Several studies have explored the biological activity of 2'-Azetidinomethyl-2,4-dimethylbenzophenone. For instance, a recent publication in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that these derivatives effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without significant cytotoxicity. This finding suggests that 2'-Azetidinomethyl-2,4-dimethylbenzophenone could be a valuable starting point for the development of new anti-inflammatory drugs.

Beyond its pharmaceutical applications, 2'-Azetidinomethyl-2,4-dimethylbenzophenone has also shown promise in materials science. The benzophenone core is known for its ability to absorb ultraviolet (UV) light, making it useful in the formulation of UV absorbers and photostabilizers. Additionally, the presence of the azetidine ring can enhance the thermal stability and mechanical properties of polymers when incorporated as a monomer or additive. This dual functionality makes 2'-Azetidinomethyl-2,4-dimethylbenzophenone an attractive candidate for developing advanced materials with enhanced performance characteristics.

The synthetic accessibility of 2'-Azetidinomethyl-2,4-dimethylbenzophenone is another factor contributing to its appeal in both academic and industrial settings. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One common approach involves the reaction of 2,4-dimethylbenzophenone with an azetidine derivative under mild conditions. This method allows for high yields and excellent purity, making it suitable for commercial production.

In conclusion, 2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS No. 898754-87-5) is a multifaceted compound with significant potential in pharmaceutical research and materials science. Its unique chemical structure provides a foundation for developing novel drugs with improved biological activity and reduced side effects. Additionally, its ability to enhance the properties of polymers makes it a valuable component in advanced material formulations. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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